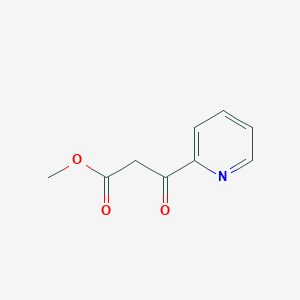

Methyl 3-oxo-3-(pyridin-2-YL)propanoate

Description

Methyl 3-oxo-3-(pyridin-2-yl)propanoate is an organic compound with the molecular formula C₉H₉NO₃This compound is a yellow to brown liquid and is commonly used as an intermediate in organic synthesis .

Properties

IUPAC Name |

methyl 3-oxo-3-pyridin-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-9(12)6-8(11)7-4-2-3-5-10-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPIXQVBVNGVBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20506392 | |

| Record name | Methyl 3-oxo-3-(pyridin-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75418-74-5 | |

| Record name | Methyl 3-oxo-3-(pyridin-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-oxo-3-(pyridin-2-yl)propanoate can be synthesized by reacting 3-pyridine-2-ylpropanoic acid with methyl formate under appropriate conditions . The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of Methyl 3-oxo-3-(pyridin-2-yl)propanoate involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize efficiency and minimize by-products. The product is then purified through distillation or crystallization techniques to achieve the desired purity level .

Chemical Reactions Analysis

Oxidation Reactions

The ketone group in methyl 3-oxo-3-(pyridin-2-yl)propanoate undergoes oxidation to yield carboxylic acid derivatives. Common oxidizing agents include:

| Reagent/Conditions | Product Formed | Reference |

|---|---|---|

| KMnO₄ (acidic conditions) | 3-(Pyridin-2-yl)propanoic acid | |

| CrO₃ (Jones oxidation) | 3-(Pyridin-2-yl)propanoic acid |

These reactions typically proceed via cleavage of the α-C–H bond adjacent to the carbonyl group, forming a carboxylic acid. The pyridine ring remains intact during oxidation.

Reduction Reactions

The ketone moiety can be reduced to secondary alcohols using hydride-based reagents:

| Reagent/Conditions | Product Formed | Reference |

|---|---|---|

| LiAlH₄ (anhydrous ether) | Methyl 3-hydroxy-3-(pyridin-2-yl)propanoate | |

| NaBH₄ (methanol) | Methyl 3-hydroxy-3-(pyridin-2-yl)propanoate |

Reduction retains the ester group, producing chiral alcohols that are valuable in medicinal chemistry.

Substitution Reactions

The ester group participates in nucleophilic acyl substitution:

| Reagent/Conditions | Product Formed | Reference |

|---|---|---|

| Alkyl halides (e.g., CH₃I) | Corresponding alkyl 3-oxo-3-(pyridin-2-yl)propanoate | |

| Acyl chlorides (e.g., AcCl) | Mixed anhydrides or amides |

These reactions often require basic catalysts (e.g., NaH or pyridine) to deprotonate the nucleophile.

Hydrolysis Reactions

The ester hydrolyzes under acidic or basic conditions:

| Conditions | Product Formed | Reference |

|---|---|---|

| HCl (aqueous, reflux) | 3-Oxo-3-(pyridin-2-yl)propanoic acid | |

| NaOH (aqueous, room temperature) | Sodium 3-oxo-3-(pyridin-2-yl)propanoate |

Hydrolysis is reversible under acidic conditions but irreversible in basic media due to salt formation.

Diazo Transfer Reactions

While not explicitly documented for this compound, structurally analogous esters (e.g., ethyl 3-oxo-3-(pyridin-3-yl)propanoate) undergo diazo transfer with reagents like tosyl azide:

| Reagent/Conditions | Product Formed | Reference |

|---|---|---|

| Tosyl azide (Et₃N, CH₂Cl₂) | Ethyl 2-diazo-3-oxo-3-(pyridin-3-yl)propanoate |

This suggests potential applicability to methyl 3-oxo-3-(pyridin-2-yl)propanoate for synthesizing diazo compounds, which are precursors in cycloaddition reactions .

Comparative Reactivity

The reactivity of methyl 3-oxo-3-(pyridin-2-yl)propanoate differs from analogs due to electronic effects of the pyridine ring:

| Compound | Key Reactivity Difference |

|---|---|

| Methyl 3-oxo-3-(pyridin-3-yl)propanoate | Reduced electrophilicity at carbonyl due to meta-substitution |

| Methyl 3-oxo-3-(thiophen-2-yl)propanoate | Enhanced conjugation with sulfur heterocycle |

The ortho-substituted pyridine ring in the target compound increases electron withdrawal at the carbonyl, accelerating nucleophilic attacks .

Scientific Research Applications

Scientific Research Applications

Methyl 3-oxo-3-(pyridin-2-yl)propanoate has a wide range of applications in scientific research:

Chemistry

The compound is used as an intermediate in organic synthesis , facilitating the production of various organic compounds. It undergoes several chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding carboxylic acids.

- Reduction : Reduced to form alcohols or other derivatives.

- Substitution Reactions : The ester group can be substituted with other functional groups under appropriate conditions.

Biology

In biological research, the compound is utilized for studying enzyme-catalyzed reactions and metabolic pathways. Its interaction with specific molecular targets can lead to the formation of various metabolites that participate in different biochemical pathways.

Medicine

Methyl 3-oxo-3-(pyridin-2-yl)propanoate serves as a precursor in the synthesis of pharmaceutical agents. Research indicates that it exhibits promising anticancer activity , showing efficacy against various cancer cell lines. The mechanism of action involves disrupting cellular processes through specific biological target interactions.

The compound's biological activities extend to:

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial and antifungal properties, suggesting that methyl 3-oxo-3-(pyridin-2-y)propanoate may possess similar activities.

Case Studies

- Antitubercular Activity : Research identified compounds structurally related to methyl 3-oxo-3-(pyridin-2-y)propanoate that exhibited anti-tubercular activity against Mycobacterium tuberculosis, highlighting its potential for developing new treatments for tuberculosis.

- Structure–Activity Relationship (SAR) : Studies have shown that structural modifications can enhance the biological activity of pyridine derivatives. For instance, varying substituents on the pyridine ring significantly affects potency and selectivity against specific targets.

Mechanism of Action

The mechanism of action of Methyl 3-oxo-3-(pyridin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-oxo-3-(pyridin-4-yl)propanoate

- Methyl 3-oxo-3-(thiophen-2-yl)propanoate

- Methyl 3-oxo-3-(pyridin-3-yl)propanoate

Uniqueness

Methyl 3-oxo-3-(pyridin-2-yl)propanoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain synthetic applications and research studies .

Biological Activity

Methyl 3-oxo-3-(pyridin-2-YL)propanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in drug discovery.

- Molecular Formula : C₉H₉NO₃

- Molecular Weight : 179.17 g/mol

- CAS Number : 75418-74-5

- Structural Features : The compound contains a keto group adjacent to a pyridine ring, which is significant for its reactivity and biological interactions.

Synthesis Methods

Methyl 3-oxo-3-(pyridin-2-YL)propanoate can be synthesized through various methods, including:

- Condensation Reactions : Involving the reaction of pyridine derivatives with appropriate acylating agents.

- Cyclization Techniques : Utilizing cyclization strategies to form the pyridine moiety effectively.

Anticancer Properties

Research indicates that methyl 3-oxo-3-(pyridin-2-YL)propanoate exhibits promising anticancer activity. It has shown efficacy against various cancer cell lines, suggesting its potential as a therapeutic agent. The mechanism of action is believed to involve disruption of cellular processes through specific biological target interactions, although detailed mechanisms remain under investigation.

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial and antifungal properties, indicating that methyl 3-oxo-3-(pyridin-2-YL)propanoate may possess similar activities. Studies have shown that derivatives of pyridine often exhibit significant antibacterial effects against common pathogens .

Case Studies and Research Findings

Several studies have explored the biological activity of methyl 3-oxo-3-(pyridin-2-YL)propanoate and its derivatives:

- Antitubercular Activity : A study identified compounds structurally related to methyl 3-oxo-3-(pyridin-2-YL)propanoate that exhibited anti-tubercular activity against Mycobacterium tuberculosis. These findings underscore the potential for developing new treatments for tuberculosis based on this scaffold .

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of structural modifications in enhancing the biological activity of pyridine derivatives. For instance, varying substituents on the pyridine ring can significantly affect potency and selectivity against specific targets .

Comparative Analysis

The following table summarizes key comparisons between methyl 3-oxo-3-(pyridin-2-YL)propanoate and structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 3-oxo-3-(pyridin-2-YL)propanoate | Contains a pyridine ring | Exhibits significant anticancer and antimicrobial activity |

| Methyl 2-methyl-3-oxo-3-(pyridin-2-YL)propanoate | Similar keto and ester functionalities | Enhanced lipophilicity due to additional methyl group |

| Ethyl 4-(pyrazinyl)-4-methylbutanoate | Features a longer carbon chain | Altered pharmacokinetics due to chain length |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.